molecular formula AlH5O4 B8101832 Algeldrate

Algeldrate

Cat. No.: B8101832
M. Wt: 96.019 g/mol
InChI Key: SMYKVLBUSSNXMV-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Algeldrate is typically synthesized through the reaction of aluminium salts with a base. One common method involves the precipitation of aluminium hydroxide from an aqueous solution of aluminium sulfate using sodium hydroxide:

Al2(SO4)3+6NaOH2Al(OH)3+3Na2SO4\text{Al}_2(\text{SO}_4)_3 + 6\text{NaOH} \rightarrow 2\text{Al(OH)}_3 + 3\text{Na}_2\text{SO}_4 Al2​(SO4​)3​+6NaOH→2Al(OH)3​+3Na2​SO4​

Industrial Production Methods: In industrial settings, aluminium hydroxide is produced by the Bayer process, which involves the extraction of aluminium from bauxite ore. The process includes the following steps:

Types of Reactions:

    this compound reacts with hydrochloric acid in the stomach to form aluminium chloride and water:

    Neutralization: Al(OH)3+3HClAlCl3+3H2O\text{Al(OH)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{H}_2\text{O} Al(OH)3​+3HCl→AlCl3​+3H2​O

    this compound can react with both acids and bases. For example, it reacts with sodium hydroxide to form sodium aluminate:

    Amphoteric Reactions: Al(OH)3+NaOHNaAlO2+2H2O\text{Al(OH)}_3 + \text{NaOH} \rightarrow \text{NaAlO}_2 + 2\text{H}_2\text{O} Al(OH)3​+NaOH→NaAlO2​+2H2​O

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

    From Acid Reactions: Aluminium chloride, aluminium sulfate.

    From Base Reactions: Sodium aluminate, potassium aluminate.

Scientific Research Applications

Algeldrate has a wide range of applications in scientific research:

Mechanism of Action

Algeldrate exerts its antacid effect by neutralizing hydrochloric acid in the stomach, which increases the pH and reduces acidity. This action helps to relieve symptoms of heartburn and indigestion. Additionally, this compound can bind to phosphate in the gastrointestinal tract, forming insoluble aluminium phosphate, which is excreted in the feces. This mechanism is particularly useful in managing hyperphosphatemia in patients with chronic kidney disease .

Comparison with Similar Compounds

    Magnesium Hydroxide: Another common antacid that neutralizes stomach acid but can cause diarrhea, unlike algeldrate, which may cause constipation.

    Calcium Carbonate: A potent antacid that provides quick relief but can lead to acid rebound and hypercalcemia with prolonged use.

    Sodium Bicarbonate: Effective in neutralizing stomach acid but can cause systemic alkalosis and increase sodium load.

Uniqueness of this compound: this compound is unique due to its amphoteric nature, allowing it to react with both acids and bases. It is also less likely to cause systemic alkalosis compared to sodium bicarbonate and does not significantly increase stomach pH, reducing the risk of acid rebound .

Properties

IUPAC Name

aluminum;trihydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYKVLBUSSNXMV-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[OH-].[OH-].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.019 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330-44-5
Record name Aluminum hydroxide (Al(OH)3), hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALGELDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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